N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
Description
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to an imidazolidinone ring
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-12-5-1-3-7-14(12)20-16(23)11-21-9-10-22(17(21)24)15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVWSCIFQWHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting 2-fluorobenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization with a suitable reagent to form the imidazolidinone ring.
Attachment of the chlorophenyl group: The imidazolidinone intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves multi-step reactions that incorporate both the imidazolidine and acetamide functionalities. The compound can be synthesized through the reaction of 2-chlorobenzoyl chloride with 3-(2-fluorophenyl)-2-oxoimidazolidin-1-amine, followed by acylation with acetic anhydride.
Key Synthesis Steps:
- Step 1: Formation of the imidazolidine ring.
- Step 2: Introduction of the chlorophenyl group.
- Step 3: Acetylation to form the final product.
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound show significant anticancer properties. For instance, derivatives of oxadiazole and imidazolidine have been shown to inhibit cancer cell growth across various cancer types, including breast and lung cancers, with percent growth inhibitions reaching up to 86% in certain cell lines .
Anticonvulsant Properties
Research indicates that related compounds exhibit anticonvulsant activity in animal models. The efficacy of these compounds is assessed through their ability to protect against induced seizures, with some derivatives demonstrating effective dose-response relationships .
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the potential therapeutic use of this compound. Preliminary studies suggest favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability .
Potential Therapeutic Applications
Given its promising biological activities, this compound could be explored for various therapeutic applications:
Oncology
The compound's ability to inhibit cancer cell proliferation positions it as a potential candidate for developing new anticancer therapies.
Neurology
Its anticonvulsant properties suggest a role in treating epilepsy or other seizure disorders.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of similar compounds, it was found that derivatives exhibited significant growth inhibition in SNB-19 and OVCAR-8 cell lines . These findings support further investigation into the mechanisms behind their anticancer effects.
Case Study 2: Anticonvulsant Testing
In vivo testing revealed that certain derivatives provided substantial protection against seizures induced in rodent models, suggesting their potential utility in clinical settings for epilepsy management .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- N-(2-fluorophenyl)-2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 303.76 g/mol. The presence of both chlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with imidazolidinone structures often exhibit a range of biological activities, including:
- Anticancer Activity : Imidazole derivatives have been documented as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties .
- Neuroprotective Effects : Some studies suggest that related compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions like Alzheimer's disease .
Anticancer Activity
A study published in the European Journal of Pharmaceutical Sciences highlighted the synthesis of various substituted imidazolidinones and their evaluation for anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, warranting further investigation into the structure-activity relationship (SAR) of imidazolidinone compounds .
Antimicrobial Evaluation
In another study focusing on chlorosubstituted imidazoles, compounds were screened for antibacterial activity against common pathogens. Results demonstrated that several derivatives had notable inhibitory effects, suggesting that this compound may also exhibit similar properties .
Neuropharmacological Studies
Research conducted on related imidazole compounds showed promising results in modulating neurotransmitter levels in animal models. These findings suggest potential applications for this compound in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
